molecular formula C20H24N6O3 B2597843 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-74-3

1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2597843
CAS RN: 941922-74-3
M. Wt: 396.451
InChI Key: PBOGVNVKCDATMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and two aromatic rings with methoxy and methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea group, the tetrazole ring, and the aromatic rings with their substituents. The electron-donating methoxy groups could potentially influence the reactivity of the aromatic rings .

Scientific Research Applications

3,4-Dimethoxybenzyl Moiety as a Protecting Group

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxides derivatives. This moiety is selectively removable under specific conditions, which offers an efficient strategy for synthesizing and modifying molecules with potential pharmacological properties (Grunder-Klotz & Ehrhardt, 1991).

Urea and Methylolphenols Cocondensation

Research on the reactions of urea with methylolphenols under acidic conditions provides insights into the synthesis of various urea derivatives, which are significant in developing polymers and other materials with unique properties (Tomita & Hse, 1992).

Synthesis of 1-Arylurazole Tetrazane Dimers

Studies on 1-arylurazole tetrazane dimers have revealed structural insights through computational, 1H NMR, and X-ray structural analyses. These findings contribute to the understanding of molecular dynamics and structural characteristics of nitrogen-centered radicals and their dimer forms (Martin & Breton, 2017).

Anti-HIV-1 Activity of Urea Derivatives

The design and synthesis of 1-aromatic methyl-substituted urea derivatives have shown significant promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. This application underscores the therapeutic potential of urea derivatives in antiviral research (Sakakibara et al., 2015).

Protection of Tetrazoles

The use of dimethoxybenzyl groups for protecting tetrazoles highlights a strategy for synthesizing complex molecules like olmesartan medoxomil. This approach is crucial for pharmaceutical synthesis, offering a pathway to creating highly functionalized drug molecules (Seki, 2015).

Mechanism of Action

The mechanism of action of this compound, if it has biological activity, would depend on its structure and the target it interacts with. Unfortunately, without specific studies or data, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific data, it’s not possible to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties and assessing its safety and potential hazards .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-5-7-16(9-14(13)2)26-19(23-24-25-26)12-22-20(27)21-11-15-6-8-17(28-3)18(10-15)29-4/h5-10H,11-12H2,1-4H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOGVNVKCDATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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